
Tribromogermane, trifluoromethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of tribromogermane, trifluoromethyl- can be achieved through several methods. One common approach involves the reaction of trichlorogermane with hydrogen bromide or hydrobromic acid, resulting in the formation of tribromogermane . Another method includes the dissolution of germanium(II) hydroxide in hydrobromic acid . Industrial production methods often involve the use of large volumes of ether to extract the compound from the aqueous medium .
化学反応の分析
Tribromogermane, trifluoromethyl- undergoes various chemical reactions, including condensation and addition reactions . It behaves similarly to trichlorogermane but has a greater tendency to undergo condensation . For example, germanium dibromide reacts with allyl bromide and butadiene to form allyltribromogermane and 1,1-dibromo-3,4-dihydro-1H-germole, respectively . Common reagents used in these reactions include allyl bromide and butadiene .
科学的研究の応用
Tribromogermane, trifluoromethyl- has several scientific research applications. It is used in the synthesis of fluorinated compounds, which are valuable in pharmaceutical and agrochemical industries due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The compound is also utilized in the development of new methodologies for trifluoromethylation reactions, which are important for creating C–CF₃ bonds in organic molecules . Additionally, fluorinated compounds present opportunities for drug discovery, as they can increase the metabolic stability and other desirable properties of drug compounds .
作用機序
The mechanism of action of tribromogermane, trifluoromethyl- involves its ability to undergo various chemical transformations, such as condensation and addition reactions . These reactions allow the compound to interact with other molecules and form new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Tribromogermane, trifluoromethyl- can be compared to other similar compounds, such as trichlorogermane and trifluoromethylated compounds. While trichlorogermane behaves similarly in chemical transformations, tribromogermane has a greater tendency to undergo condensation reactions . Trifluoromethylated compounds, such as trifluoromethane and 1,1,1-trifluoroethane, share the trifluoromethyl group (-CF₃) but differ in their overall chemical structure and properties . The trifluoromethyl group is known for its significant electronegativity and is often used to enhance the lipophilicity and metabolic stability of compounds .
Conclusion
Tribromogermane, trifluoromethyl- is a unique organogermanium compound with valuable applications in various scientific fields. Its synthesis, chemical reactions, and potential for use in drug discovery and other industries make it an important compound for further research and development.
特性
CAS番号 |
56593-15-8 |
|---|---|
分子式 |
CBr3F3Ge |
分子量 |
381.35 g/mol |
IUPAC名 |
tribromo(trifluoromethyl)germane |
InChI |
InChI=1S/CBr3F3Ge/c2-8(3,4)1(5,6)7 |
InChIキー |
MRBDKTKMDUWRRH-UHFFFAOYSA-N |
正規SMILES |
C(F)(F)(F)[Ge](Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



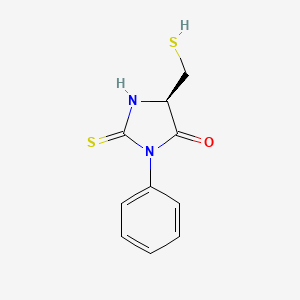
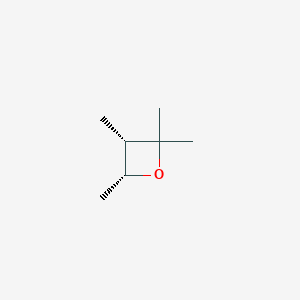
![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-thiazolidine]](/img/structure/B14638337.png)
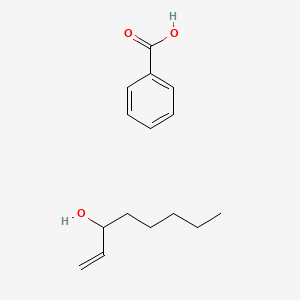
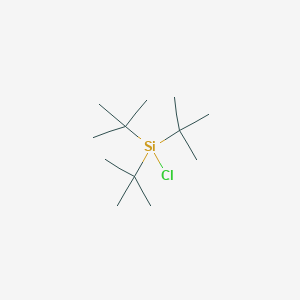
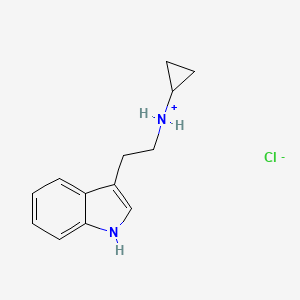
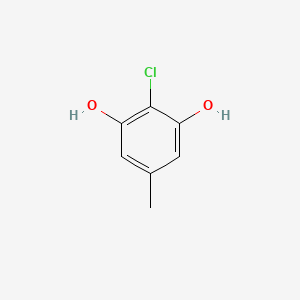
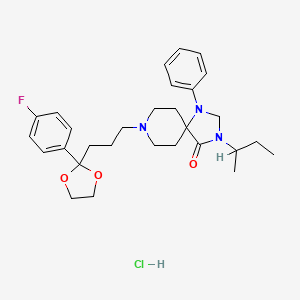
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B14638375.png)



![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
